molecular formula C22H27ClN4O B3062819 5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl- CAS No. 441060-02-2

5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl-

Cat. No.: B3062819
CAS No.: 441060-02-2
M. Wt: 398.9 g/mol
InChI Key: LDIOUQIXNSSOGU-UHFFFAOYSA-N
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Description

The compound 5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl- (hereafter referred to as Compound A) is a pyrazolopyrimidine derivative characterized by:

  • A cyclopenta-pyrazolopyrimidine core with a bicyclic fused-ring system.
  • Substituents:
    • A 2-chloro-4-methoxyphenyl group at position 2.
    • A branched N-(1-ethylpropyl) amine at position 6.
    • A methyl group at position 2.

Properties

CAS No.

441060-02-2

Molecular Formula

C22H27ClN4O

Molecular Weight

398.9 g/mol

IUPAC Name

10-(2-chloro-4-methoxyphenyl)-11-methyl-N-pentan-3-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine

InChI

InChI=1S/C22H27ClN4O/c1-5-14(6-2)24-21-17-8-7-9-19(17)25-22-20(13(3)26-27(21)22)16-11-10-15(28-4)12-18(16)23/h10-12,14,24H,5-9H2,1-4H3

InChI Key

LDIOUQIXNSSOGU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C2CCCC2=NC3=C(C(=NN31)C)C4=C(C=C(C=C4)OC)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with Cyclopentanone Derivatives

The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds. For the target compound, cyclopentanone derivatives serve as the β-dicarbonyl component to form the fused 6,7-dihydro-5H-cyclopenta[d] ring. A representative procedure involves refluxing 5-amino-1H-pyrazole (1.0 mmol) with sodium salts of hydroxymethylene cyclopentanone (1.2 mmol) in aqueous medium containing piperidine acetate (1 mL) as a catalyst. The reaction is typically conducted at 100°C for 15–30 minutes, followed by acidification with acetic acid to precipitate the product. This method yields the tricyclic framework with regioselectivity controlled by electronic effects of substituents.

Key Reaction Conditions

Component Quantity/Concentration Role
5-Aminopyrazole 1.0 mmol Nucleophile
Sodium hydroxymethylene cyclopentanone 1.2 mmol Electrophile
Piperidine acetate 1 mL Catalyst
Water 50 mL Solvent
Acetic acid 1.5 mL Precipitating agent

Yields for this step range from 65% to 78%, depending on the steric bulk of substituents.

N-(1-Ethylpropyl) Amine Side Chain Incorporation

Reductive Amination

The N-(1-ethylpropyl) group is introduced via reductive amination of the primary amine intermediate with pentan-3-one. The reaction proceeds in methanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent:

  • The pyrazolo[1,5-a]pyrimidin-8-amine (1.0 mmol) is mixed with pentan-3-one (1.5 mmol) and NaBH₃CN (2.0 mmol).
  • The mixture is stirred at room temperature for 24 hours, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 68%

Methyl Group Installation at Position 2

Direct Methylation Using Methyl Iodide

Post-core formation, the 2-methyl group is introduced via nucleophilic substitution. The deprotonated pyrazolo[1,5-a]pyrimidine (generated using NaH in THF) reacts with methyl iodide (1.2 equivalents) at 0°C to room temperature:

  • Reaction Time : 6 hours
  • Yield : 82%

Optimization of Reaction Conditions

Solvent and Catalytic Effects

Solvent-free conditions significantly enhance reaction efficiency for cyclocondensation steps. A study comparing water, ethanol, and solvent-free systems demonstrated a 15% yield increase in solvent-free environments. Piperidine acetate remains the preferred catalyst due to its dual role in deprotonation and stabilization of intermediates.

Comparative Yields

Solvent System Yield (%)
Water 65
Ethanol 58
Solvent-free 80

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, pyrimidine-H), 6.98–7.12 (m, 3H, aromatic-H), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N).
  • Mass Spec : [M+H]⁺ m/z 441.2 (calculated 441.1).

Chemical Reactions Analysis

ONO-2333MS undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ONO-2333MS may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, making them valuable in drug development. The specific compound under discussion has shown promise in the following areas:

Anticancer Activity

Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells by interacting with specific cellular pathways.
  • Case Study : A derivative similar to the compound exhibited significant anticancer effects against various tumor cell lines in vitro .

Anti-inflammatory Effects

The compound's structural features allow it to interact with inflammatory pathways, potentially leading to reduced inflammation:

  • Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes.
  • Research Findings : In animal models, compounds structurally related to this one have shown a reduction in inflammation markers .

Antiviral Properties

Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives possess antiviral activity:

  • Mechanism : They may interfere with viral replication processes.
  • Case Study : Research indicated effectiveness against specific viral strains, highlighting the need for further exploration in therapeutic contexts .

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that can include:

  • Stepwise Functionalization : Modifications of the bicyclic structure to enhance biological activity.
  • Reagents and Conditions : Specific reagents are utilized to achieve desired substitutions on the aromatic rings .

Mechanism of Action

ONO-2333MS exerts its effects by antagonizing the corticotropin-releasing factor receptor 1. This receptor is involved in the body’s stress response and is implicated in various stress-related disorders. By blocking the receptor, ONO-2333MS reduces the activity of the corticotropin-releasing factor, thereby alleviating stress-related symptoms. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal axis and various neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the pyrazolopyrimidine core but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Table 1: Substituent Comparison
Compound ID R3 (Position 3) R8 (Position 8) Key Modifications
Compound A 2-chloro-4-methoxyphenyl N-(1-ethylpropyl) Branched alkylamine, chloro/methoxy
Compound B () 4-fluorophenyl N-(pyridin-2-ylmethyl) Fluorinated aryl, heteroaromatic
Compound C () Phenyl N-(2-methoxyethyl) Methoxyethyl chain, phenyl
Compound D () Phenyl N-cyclohexyl Cyclohexylamine, phenyl
Key Observations :

In contrast, Compound B’s 4-fluorophenyl group offers simpler halogen-mediated interactions.

Amine Substituents at Position 8: The N-(1-ethylpropyl) group in Compound A provides steric bulk, which may influence metabolic stability and membrane permeability. Compound C’s N-(2-methoxyethyl) chain introduces polarity via the methoxy group, likely improving aqueous solubility compared to Compound A.

Pharmacological and Physicochemical Data

Table 2: Comparative Data
Property Compound A Compound B () Compound C ()
Molecular Weight ~450 (estimated) 362.18 (C21H21N5F) 322.41 (C19H22N4O)
LogP (Predicted) ~4.2 ~3.1 ~2.8
Biological Target Not reported Anti-Wolbachia activity Sigma ligands (implied)
Key Findings :
  • Anti-Wolbachia Activity : Compound B demonstrated efficacy against Wolbachia endosymbionts, with LCMS-confirmed purity (99%) and accurate mass (362.0 Da).
  • Sigma Ligand Potential: Compounds with methoxyethyl or cyclohexyl substituents (C, D) align with patented pyrazolopyrimidines targeting sigma receptors ().

Biological Activity

The compound 5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl- is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.

Structural Characteristics

The molecular formula of the compound is C22H27ClN4OC_{22}H_{27}ClN_{4}O, indicating a complex structure with multiple functional groups that may contribute to its biological properties . The presence of a cyclopentane ring fused with a pyrazolo-pyrimidine core enhances its structural diversity and potential interaction with various biological targets.

Biological Activities

Research has identified several significant biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their ability to induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Recent studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activity. For example, compounds were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .
  • Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism : Some derivatives have been investigated for their role as CRF1 receptor antagonists, which are relevant in stress-related disorders .

Anticancer Evaluation

A study focused on the anticancer properties of similar pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications to the structure significantly influenced their activity. The introduction of specific substituents was found to enhance selectivity towards cancer cell lines .

Antimicrobial Studies

In antimicrobial evaluations, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested. Notably:

CompoundActivity TypeEfficacy
8bAntibacterialActive against Gram-positive strains
10eAntifungalEffective against Aspergillus niger
10nBroad-spectrumActive against multiple bacterial strains

These compounds demonstrated superior activity compared to standard antibiotics such as Ampicillin and Gentamicin .

CRF1 Receptor Studies

The pharmacokinetic studies on related compounds indicated promising results as CRF1 receptor antagonists. These findings suggest potential therapeutic applications in managing anxiety and depression-related disorders .

Q & A

Q. What are the key considerations for optimizing the synthesis of pyrazolo[1,5-a]pyrimidine derivatives like this compound?

Methodological Answer: Synthesis optimization requires attention to reaction conditions (solvent, temperature, catalysts) and purification techniques. For example, recrystallization from methanol is effective for obtaining high-purity crystals suitable for crystallographic analysis . Multi-step reactions, such as cyclization with hydrazine hydrate or palladium-catalyzed CH arylation, are common for pyrazolo-pyrimidine scaffolds . Yield improvement often involves adjusting stoichiometric ratios of intermediates (e.g., 1H-pyrazol-5-amines and aldehydes) under solvent-free conditions .

Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the 2-chloro-4-methoxyphenyl group shows distinct aromatic proton shifts (δ 6.8–7.5 ppm) and methoxy signals (δ ~3.8 ppm) .
  • IR : Confirm functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, N-H bends at ~1600 cm⁻¹) .
  • HRMS : Match exact mass with theoretical values (e.g., [M+H]+ calculated within ±0.001 Da) .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize testing using:

  • Dose-Response Curves : Compare IC50 values across multiple assays .
  • Structural Modifications : Test trifluoromethyl or chloro-substituted analogs to isolate substituent effects .
  • Computational Docking : Validate binding modes to targets (e.g., CDK2, PCNA) using molecular dynamics simulations .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots under varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis Studies : Identify critical residues in enzyme active sites (e.g., ATP-binding pockets of kinases) .

Q. How can environmental fate studies be designed to evaluate the compound’s ecotoxicological impact?

Methodological Answer: Adopt methodologies from long-term environmental projects (e.g., Project INCHEMBIOL):

  • Partitioning Studies : Measure log Kow (octanol-water coefficient) and soil adsorption coefficients (Kd) .
  • Biotic Degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge .
  • Trophic Transfer Analysis : Quantify bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. What computational approaches are suitable for predicting the compound’s reactivity and regioselectivity in derivatization reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states for reactions like CH arylation or cyclization .
  • Frontier Molecular Orbital (FMO) Analysis : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps .
  • Machine Learning : Train models on existing pyrazolo-pyrimidine reaction datasets to predict yields .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed solvents (methanol/water) .
  • Temperature Gradients : Use slow cooling (0.1°C/min) to promote crystal growth .
  • Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice packing .

Q. What methodologies are recommended for analyzing the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic pathways)?

Methodological Answer:

  • In Vitro Microsomal Assays : Use liver microsomes to identify Phase I/II metabolites via LC-MS/MS .
  • Caco-2 Permeability Assays : Predict intestinal absorption using monolayer transepithelial resistance .
  • PBPK Modeling : Integrate in vitro data to simulate in vivo absorption/distribution profiles .

Q. How can contradictory spectral data (e.g., NMR shifts) from different laboratories be reconciled?

Methodological Answer:

  • Standardized Protocols : Use deuterated solvents (e.g., DMSO-d6) and internal standards (TMS) .
  • Collaborative Validation : Share raw data (FIDs) for independent reprocessing .
  • Dynamic NMR Studies : Investigate temperature-dependent conformational changes affecting shifts .

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